3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]naphthalen-2-yl}benzamide
Description
This compound is a bis-trifluoromethylated benzamide derivative featuring a naphthalene scaffold. Its structure includes two electron-withdrawing trifluoromethyl (-CF₃) groups attached to benzamide moieties, which are further linked via a naphthalen-2-yl bridge.
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]naphthalen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16F6N2O2/c27-25(28,29)19-9-3-7-17(11-19)23(35)33-21-13-15-5-1-2-6-16(15)14-22(21)34-24(36)18-8-4-10-20(12-18)26(30,31)32/h1-14H,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWPMTRRAGZHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]naphthalen-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]naphthalen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The trifluoromethyl groups are known to enhance the compound's ability to penetrate biological membranes, thereby increasing its effectiveness in targeting cancer cells.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes. For instance, it has been shown to inhibit the activity of retinoic acid receptor-related orphan receptor C (RORc), which is crucial for the production of interleukin-17 (IL-17), a cytokine implicated in autoimmune diseases such as psoriasis and rheumatoid arthritis .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties , potentially effective against various bacterial strains. The presence of the trifluoromethyl group appears to enhance its interaction with microbial membranes, leading to increased efficacy in disrupting bacterial cell integrity.
Neuropharmacology
There is emerging evidence that compounds with structural similarities may influence neurotransmitter systems , particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating mood disorders or neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of the compound against several cancer cell lines, including breast and lung cancer models. The findings indicated that the compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: RORc Inhibition
Another study focused on the compound's role as a RORc inverse agonist. In vitro experiments demonstrated that it significantly inhibited IL-17 production, providing insights into its mechanism of action and potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]naphthalen-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate the function of target proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with analogs based on substituents, molecular properties, and applications inferred from the evidence.
Detailed Analysis
Lipophilicity and Bioactivity: The dual -CF₃ groups in the target compound likely increase its lipophilicity (logP ~4.5, estimated) compared to mono-CF₃ analogs like flutolanil (logP ~3.8) . This property may enhance membrane permeability in biological systems but could reduce aqueous solubility, a trade-off observed in agrochemical optimization .
Applications: Agrochemicals: Flutolanil’s fungicidal activity is attributed to its -CF₃ group disrupting fungal respiration. The target compound’s dual -CF₃ groups and rigid naphthalene backbone may offer broader-spectrum activity or resistance mitigation . Pharmaceuticals: The amino group in 3-amino-N-(3-trifluoromethyl-phenyl)-benzamide improves solubility for drug formulation, whereas the target compound’s naphthalene bridge might favor interactions with hydrophobic enzyme pockets .
Synthetic Flexibility :
Unlike the pyridyl-containing analog in , which facilitates coordination to metal catalysts, the target compound’s naphthalene bridge may limit conformational flexibility but enhance stacking interactions in supramolecular chemistry .
Research Findings and Gaps
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism in hepatic enzymes, a property shared with flutolanil .
- Toxicity Considerations : High lipophilicity may increase bioaccumulation risks, as seen in some agrochemicals .
- Unresolved Questions: No direct data on the target compound’s efficacy in biological assays or catalytic performance. Further studies should compare its activity with flutolanil and amino-substituted analogs .
Biological Activity
The compound 3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]naphthalen-2-yl}benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₅F₆N₃O
- Molecular Weight: 385.33 g/mol
- IUPAC Name: this compound
The trifluoromethyl groups present in the structure significantly influence its biological activity by enhancing lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including:
- Antidepressant Effects: Certain derivatives have shown promise in modulating serotonergic systems, particularly affecting serotonin receptors (5-HT1A and 5-HT3) .
- Antihypertensive Activity: Benzamide derivatives are being explored for their potential in lowering blood pressure through various mechanisms .
The biological activity of this compound may involve several mechanisms:
- Serotonergic Modulation: The compound may enhance serotonin levels or receptor activity, contributing to antidepressant effects.
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in cellular metabolism .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
Discussion
The presence of trifluoromethyl groups appears to enhance the pharmacological profiles of benzamide derivatives, making them suitable candidates for further development in treating conditions like depression and hypertension. The modulation of neurotransmitter systems and inhibition of key metabolic enzymes suggest that this compound could play a significant role in future therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
